molecular formula C15H21N3O2.1/2H2SO4 B128823 Physostigmine sulphate CAS No. 64-47-1

Physostigmine sulphate

Cat. No. B128823
CAS RN: 64-47-1
M. Wt: 373.4 g/mol
InChI Key: LLIODTIILSCNOH-PBCQUBLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor which effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is rapidly absorbed through membranes and can be applied topically to the conjunctiva . It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .


Molecular Structure Analysis

Physostigmine sulphate has a molecular formula of C30H44N6O8S and a molecular weight of 648.8 g/mol . The IUPAC name is [(3aS,8bS)-3,4,8b-trimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate;sulfate . The structure can be represented by the canonical SMILES: CC12CCNH+OC(=O)NC)C)C.CC12CCNH+OC(=O)NC)C)C.[O-]S(=O)(=O)[O-] .


Chemical Reactions Analysis

Physostigmine is a cholinesterase inhibitor that is rapidly absorbed through membranes. It can be applied topically to the conjunctiva . It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .


Physical And Chemical Properties Analysis

Physostigmine sulphate has a molecular formula of C30H44N6O8S and a molecular weight of 648.8 g/mol . The IUPAC name is [(3aS,8bS)-3,4,8b-trimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate;sulfate . The structure can be represented by the canonical SMILES: CC12CCNH+OC(=O)NC)C)C.CC12CCNH+OC(=O)NC)C)C.[O-]S(=O)(=O)[O-] .

Scientific Research Applications

  • Transdermal Drug Delivery : Physostigmine has been explored as a treatment against organophosphate intoxication. Its transdermal administration through iontophoresis and electroporation was studied, revealing buffer-dependent drug delivery efficiencies. This suggests a potential for physostigmine sulphate in transdermal therapeutic applications (Rowland & Chilcott, 2000).

  • Memory and Cognitive Functions : Investigations into physostigmine's effects on amnesic syndromes, particularly related to cerebral lesions, have shown that it can rapidly improve learning ability, though its impact on recall is limited. These studies suggest a role for physostigmine in understanding and potentially treating memory-related disorders (Laurent et al., 1981).

  • Behavioral Studies in Animals : Research on rhesus monkeys demonstrated that low doses of physostigmine may enhance learning of simple tasks without significantly altering the acquisition of more complex tasks. This highlights its potential application in studying learning and cognitive processes in animals (Frederick et al., 1995).

  • Discrimination Performance Enhancement : Studies on rats have shown that certain doses of physostigmine sulphate can improve performance in brightness discrimination tasks, possibly by increasing stimulus sensitivity. This suggests its utility in research on attention and perception (Warburton & Brown, 2004).

  • Pharmacokinetics and Stability : Research has been conducted to develop sensitive methods for determining physostigmine in biological materials, essential for understanding its pharmacokinetics and stability in clinical and research settings (Elsayed et al., 1989).

  • Protection Against Organophosphate Poisoning : Physostigmine has been studied as a pretreatment antidote for organophosphate poisoning, with research focusing on its action as a cholinesterase inhibitor and its interactions with acetylcholine receptors (Somani & Dube, 1989).

  • Physostigmine in Sleep Research : Investigations into the role of physostigmine in sleep have shown that it can induce rapid eye movement (REM) sleep when injected during non-REM sleep, suggesting its importance in studying sleep mechanisms (Sitaram et al., 1976).

  • Total Synthesis of Physostigmine : Research progress in the total synthesis of physostigmine, a historically significant cholinesterase inhibitor, has been reviewed, underlining its continued importance in pharmacological research (Li Yue-hua, 2011).

Safety And Hazards

Physostigmine is fatal if swallowed or inhaled . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area and respiratory protection should be worn . If swallowed or inhaled, immediate medical attention is required .

properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H21N3O2.H2O4S/c2*1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h2*5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t2*13-,15+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBNDIVPHIWTPK-KYJQVDHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889323
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physostigmine sulphate

CAS RN

64-47-1
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Physostigmine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYSOSTIGMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63V2J2N71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Physostigmine sulphate
Reactant of Route 2
Reactant of Route 2
Physostigmine sulphate
Reactant of Route 3
Reactant of Route 3
Physostigmine sulphate
Reactant of Route 4
Physostigmine sulphate
Reactant of Route 5
Physostigmine sulphate
Reactant of Route 6
Physostigmine sulphate

Citations

For This Compound
921
Citations
DM Warburton, K Brown - Psychopharmacologia, 1972 - Springer
… to determine ff doses of physostigmine sulphate would improve discrimination performance since … evidence for facilitation of discrimination with the low doses of physostigmine sulphate. …
Number of citations: 75 link.springer.com
CD Kay, JD Morrison - Quarterly Journal of Experimental …, 1988 - Wiley Online Library
Instillation of 0·25% physostigmine sulphate eyedrops in twelve subjects caused a sustained miosis, a transient reduction in near‐point and a transient increase in the amplitude of …
Number of citations: 2 physoc.onlinelibrary.wiley.com
RJ McIsaac, E Albrecht - Neuropharmacology, 1975 - Elsevier
… When the ganglia were exposed to physostigmine sulphate (0.25-2 &ml), a marked change in the response occurred during a IO-Hz train. The action potentials initially increased in …
Number of citations: 13 www.sciencedirect.com
G Fletcher, DJG Davies - Journal of Pharmacy and …, 1968 - academic.oup.com
… (a) For aqueous solutions of physostigmine sulphate in the absence of sodium metabisulphite, … (b) For aqueous solutions of physostigmine sulphate at pH 7.0 to contain sodium …
Number of citations: 14 academic.oup.com
CA Rowland, RP Chilcott - Journal of controlled release, 2000 - Elsevier
… Physostigmine sulphate was chosen for further study as it … the total quantity of physostigmine sulphate that penetrated was … drug delivery of physostigmine sulphate was buffer-dependent…
Number of citations: 13 www.sciencedirect.com
JC Krantz Jr, FJ Slama - The Journal of the American Pharmaceutical …, 1927 - Elsevier
… Samples of physostigmine sulphate and salicylate were prepared in concentrations of 0.1 per cent. Different solvents were employed and the length of time before the development of a …
Number of citations: 5 www.sciencedirect.com
CF Morrison - British Journal of Pharmacology and Chemotherapy, 1968 - ncbi.nlm.nih.gov
… Nicotine hydrogen tartrate, physostigmine sulphate and neostigmine bromide were dissolved in 0.9% saline to give an injection volume of 0.1 ml./100 g body weight. All doses are …
Number of citations: 23 www.ncbi.nlm.nih.gov
A Bartolini, R Bartolini, EF Domino - Neuropharmacology, 1973 - Elsevier
… O and physostigmine sulphate 0-l. Every 10 min the solution was aspirated from the collecting cup and bioassayed immediately for ACh using the dorsal muscle of the leech according …
Number of citations: 59 www.sciencedirect.com
AE Mair, JH Miller - Journal of Clinical and Hospital Pharmacy, 1984 - europepmc.org
A high-performance liquid chromatographic assay is described for the simultaneous assay of pilocarpine and physostigmine in the presence of their decomposition products. This assay …
Number of citations: 6 europepmc.org
A Proudfoot - Toxicological reviews, 2006 - Springer
Mid-19th century European visitors to Old Calabar, an eastern province of Nigeria, could not avoid becoming aware of native belief in the power of the seeds of a local plant to …
Number of citations: 73 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.